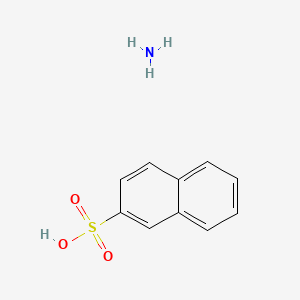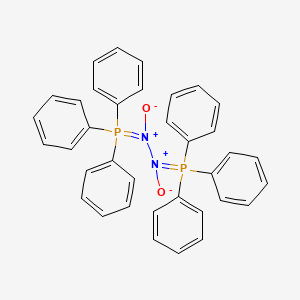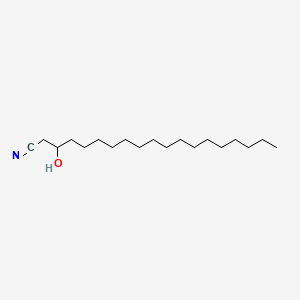
5beta-Pregnan-3alpha,11beta,20beta-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5beta-Pregnan-3alpha,11beta,20beta-triol is a steroid compound belonging to the class of pregnanes. It is characterized by its three hydroxyl groups located at the 3alpha, 11beta, and 20beta positions on the steroid backbone. This compound is of interest due to its potential biological activities and its role as an intermediate in the biosynthesis of other steroid hormones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Pregnan-3alpha,11beta,20beta-triol typically involves multiple steps starting from simpler steroid precursors One common approach is the hydroxylation of pregnane derivatives at specific positions using selective reagents and catalysts
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, including the use of genetically engineered microorganisms capable of producing the compound through fermentation processes. These methods offer advantages in terms of selectivity and yield compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5beta-Pregnan-3alpha,11beta,20beta-triol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide.
Reduction: Reduction of ketone groups back to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: Replacement of hydroxyl groups with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.
Applications De Recherche Scientifique
5beta-Pregnan-3alpha,11beta,20beta-triol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its role in steroid metabolism and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.
Mécanisme D'action
The mechanism of action of 5beta-Pregnan-3alpha,11beta,20beta-triol involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The exact pathways and targets involved can vary depending on the biological context and the specific effects being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5beta-Pregnane-3alpha,20alpha-diol
- 5alpha-Pregnan-3beta,20alpha-diol disulfate
- 5beta-Pregnane-3alpha,17alpha,20alpha-triol
Uniqueness
5beta-Pregnan-3alpha,11beta,20beta-triol is unique due to its specific hydroxylation pattern, which can confer distinct biological activities compared to other similar compounds. Its specific configuration and functional groups make it a valuable intermediate in the synthesis of other steroids and a subject of interest in various research fields.
Propriétés
Formule moléculaire |
C21H36O3 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11-diol |
InChI |
InChI=1S/C21H36O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h12-19,22-24H,4-11H2,1-3H3/t12-,13+,14+,15-,16+,17-,18-,19+,20-,21+/m0/s1 |
Clé InChI |
CZHLKVQGWWCQEG-RQTZUPFWSA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O |
SMILES canonique |
CC(C1CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


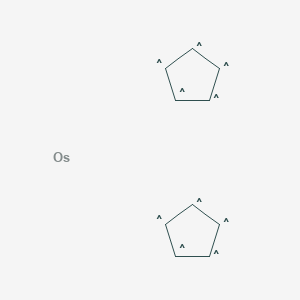
![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)
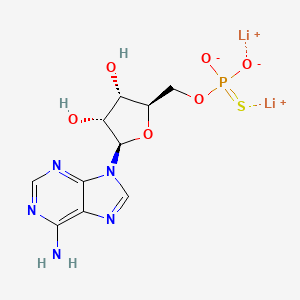
![(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)

